

An In-depth Technical Guide to L-Proline Ethylamide Hydrochloride

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Compound of Interest

Compound Name: *H-Pro-NHEt.HCl*

Cat. No.: *B555228*

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This technical guide provides a comprehensive overview of L-proline ethylamide hydrochloride, a derivative of the amino acid L-proline. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

L-proline ethylamide hydrochloride is a white, crystalline powder. Its fundamental physicochemical properties are summarized in the table below, compiled from various chemical supplier databases.

Property	Value	Reference
CAS Number	58107-62-3	N/A
Molecular Formula	C ₇ H ₁₅ ClN ₂ O	N/A
Molecular Weight	178.66 g/mol	[1][2]
Melting Point	120-124 °C	
Optical Rotation	[α] _D ²⁴ = -53 ± 2° (c=1% in H ₂ O)	
Appearance	White powder	
Purity	≥98%	
Solubility	Data not readily available. Expected to be soluble in water.	N/A

Note: Detailed spectroscopic data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for L-proline ethylamide hydrochloride are not readily available in public databases. Researchers should perform their own spectral analysis for compound verification.

Synthesis of L-Proline Ethylamide Hydrochloride

The synthesis of L-proline ethylamide hydrochloride can be approached through traditional multi-step methods or a more efficient one-step process.

Traditional Synthesis Approach

Conventional methods for synthesizing L-proline ethylamide hydrochloride typically involve a multi-stage process that includes:

- **Protection of the amine group:** The secondary amine of L-proline is protected, commonly with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group.
- **Activation of the carboxylic acid:** The carboxylic acid group is activated to facilitate amide bond formation.

- Amidation: The activated L-proline is reacted with ethylamine to form the corresponding N-ethylamide.
- Deprotection: The protecting group is removed from the amine to yield L-proline ethylamide.
- Salt Formation: The final compound is treated with hydrochloric acid to form the hydrochloride salt.

This multi-step approach, while effective, can be time-consuming and may result in lower overall yields.

One-Step Facile Synthesis

A more recent and efficient method for the synthesis of L-proline ethylamide hydrochloride from L-proline has been described, proceeding via a cyclic silicon intermediate.^[1] This method avoids the need for protection and deprotection steps, making it more suitable for large-scale preparation.

Experimental Protocol: One-Step Amidation

The following is a generalized protocol based on the principles of one-step amidation reactions of amino acids:

Materials:

- L-proline
- Dichlorodimethylsilane
- Anhydrous pyridine
- Ethylamine solution
- Anhydrous organic solvent (e.g., dichloromethane, chloroform)
- Hydrochloric acid solution (in a suitable organic solvent)

Procedure:

- **Silylation:** L-proline is suspended in an anhydrous solvent (e.g., pyridine or a mixture of pyridine and dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
- **Dichlorodimethylsilane** is added dropwise to the suspension at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred until the L-proline is fully silylated, forming a cyclic silicon intermediate.
- **Amidation:** A solution of ethylamine is then added to the reaction mixture. The reaction is stirred for a specified period to allow for the formation of the L-proline ethylamide.
- **Work-up:** The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed to remove impurities.
- **Salt Formation and Purification:** The resulting L-proline ethylamide is then treated with a solution of hydrochloric acid in an organic solvent to precipitate the hydrochloride salt. The crude product can be purified by recrystallization from a suitable solvent system to yield pure L-proline ethylamide hydrochloride.

Note: The specific reaction conditions, such as solvent, temperature, and reaction times, should be optimized for each scale of synthesis.

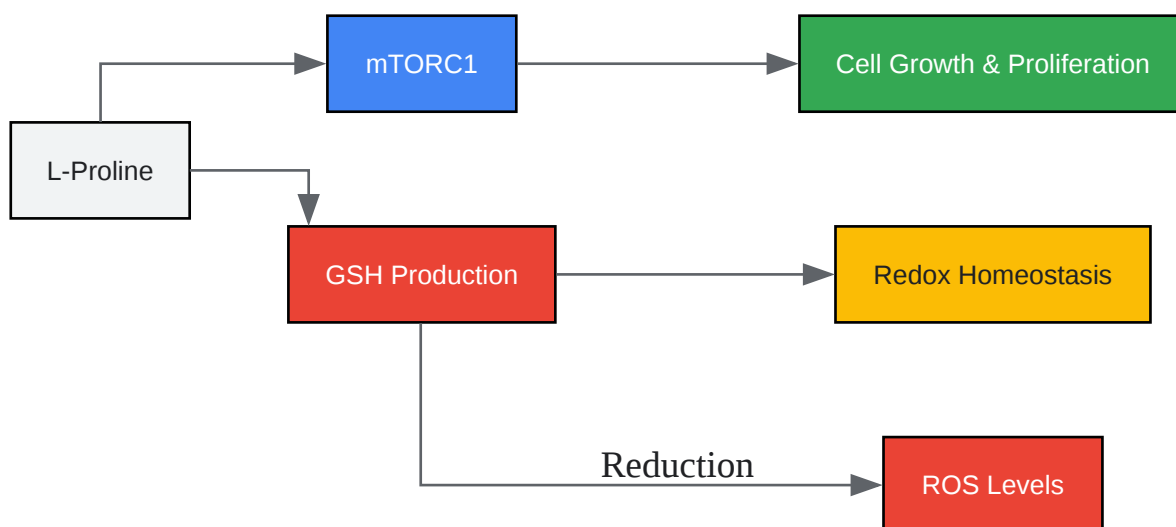
Biological Activity and Signaling Pathways (Inferred from L-Proline)

Specific biological activity and signaling pathway data for L-proline ethylamide hydrochloride are not currently available in the scientific literature. However, as a derivative of L-proline, its biological effects may be related to those of the parent amino acid. L-proline is known to play significant roles in various cellular processes.

L-proline has been shown to influence key signaling pathways, including the mTOR (mammalian target of rapamycin) pathway, which is crucial for cell growth, proliferation, and survival. It is also involved in modulating the cellular redox environment.

Potential Signaling Pathways

The following diagram illustrates the known signaling pathways influenced by L-proline, which may provide a starting point for investigating the biological effects of its ethylamide derivative.



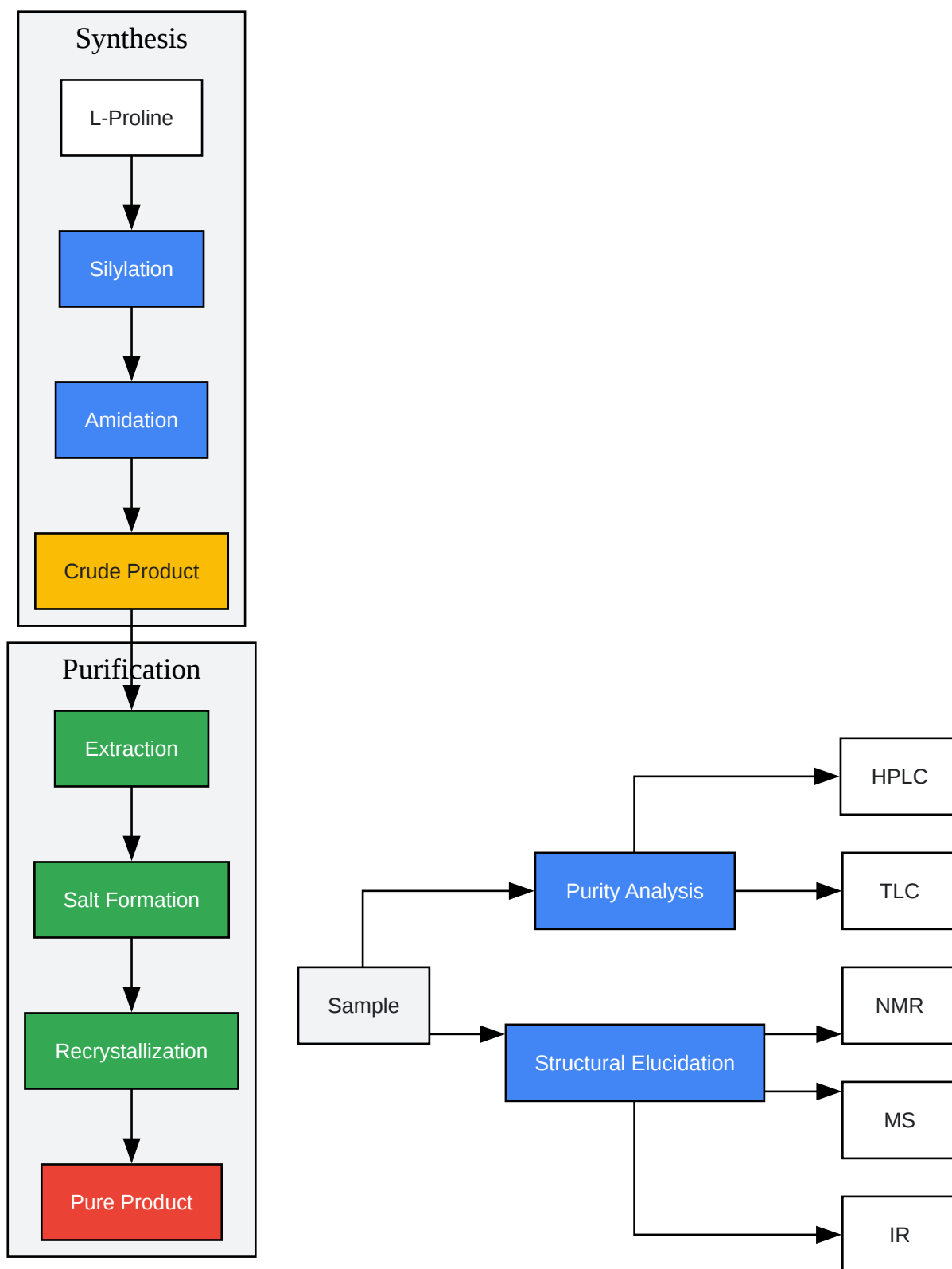
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Caption: Inferred signaling pathways influenced by L-proline.

Experimental Workflows

The following diagrams illustrate logical workflows for the synthesis and analysis of L-proline ethylamide hydrochloride.

Synthesis and Purification Workflow



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